molecular formula C8H9NO2 B12860691 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid

Cat. No.: B12860691
M. Wt: 151.16 g/mol
InChI Key: RNZIGTAMSNGAND-AATRIKPKSA-N
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Description

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid is an organic compound with the molecular formula C8H9NO2 It contains a pyrrole ring and an acrylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid typically involves the reaction of pyrrole derivatives with acrylic acid or its esters. One common method is the condensation reaction between 2-methylpyrrole and acrylic acid under acidic or basic conditions. The reaction can be catalyzed by various acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid group to an alcohol or alkane.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid
  • (E)-methyl 3-(1H-pyrrol-2-yl)acrylate
  • 3-(1H-pyrrol-3-yl)acrylic acid methyl ester

Uniqueness

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid is unique due to its specific structural features, such as the presence of a methyl group on the pyrrole ring and an acrylic acid functional group

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(E)-2-methyl-3-(1H-pyrrol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H9NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-5,9H,1H3,(H,10,11)/b6-5+

InChI Key

RNZIGTAMSNGAND-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CN1)/C(=O)O

Canonical SMILES

CC(=CC1=CC=CN1)C(=O)O

Origin of Product

United States

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